Ethyl (formylamino)(thioxo)acetate
Description
Ethyl (formylamino)(thioxo)acetate, also known as ethyl 2-amino-2-thioxoacetate or thiooxamic acid ethyl ester (CAS: 16982-21-1), is a thiocarbonyl-containing compound with the molecular formula C₄H₇NO₂S and a molecular weight of 133.17 g/mol . Structurally, it features a thioxo (C=S) group and a formylamino (NHCHO) moiety attached to an acetate backbone, making it a versatile intermediate in organic synthesis. The compound is synthesized via condensation reactions involving ethyl esters and thiourea derivatives, often serving as a precursor for heterocyclic compounds such as pyrimidines and thiazoles . Its applications span pharmaceuticals, agrochemicals, and materials science due to its reactivity in forming sulfur-containing heterocycles .
Properties
IUPAC Name |
ethyl 2-formamido-2-sulfanylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c1-2-9-5(8)4(10)6-3-7/h3H,2H2,1H3,(H,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEANZFIQZDNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=S)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (formylamino)(thioxo)acetate typically involves the reaction of ethyl acetate with formamide and a sulfur source under controlled conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as the sulfurizing agent. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl (formylamino)(thioxo)acetate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The formylamino group can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl (formylamino)(thioxo)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (formylamino)(thioxo)acetate involves its interaction with various molecular targets. The formylamino group can form hydrogen bonds with biological macromolecules, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Thioxo-Containing Esters
Key Differences :
- This compound is simpler in structure compared to fused-ring systems like the benzothienopyrimidine derivative .
- The benzothienopyrimidine compound exhibits higher molecular complexity and bioactivity, attributed to its fused aromatic system .
Formylamino-Containing Heterocycles
Key Differences :
- The thiazole derivatives (e.g., C₈H₈N₂O₄S) incorporate aromatic heterocycles, enhancing their stability and target specificity in drug design compared to the non-aromatic this compound .
- The keto group in Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate increases electrophilicity, facilitating nucleophilic additions .
β-Keto Esters vs. Thioxo Esters
Key Differences :
- The thioxo group in this compound enhances nucleophilic reactivity at sulfur, enabling thiolation reactions, whereas β-keto esters like Ethyl 2-phenylacetoacetate undergo keto-enol tautomerism, favoring electrophilic substitutions .
- β-Keto esters are more commonly used in Claisen condensations, while thioxo esters are pivotal in synthesizing thioureas and thioamides .
Pyrimidine and Coumarin Derivatives
Biological Activity
Ethyl (formylamino)(thioxo)acetate is an organic compound with significant biological activity, particularly in the modulation of the P2X7 receptor, which plays a crucial role in various physiological and pathological processes. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine.
Compound Overview
This compound is characterized by its unique functional groups, including a formylamino group, a thioxo group, and an ester group. This structure contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction between ethyl acetate and formamide in the presence of a sulfur source, such as phosphorus pentasulfide (P2S5). The reaction is conducted under controlled conditions to ensure high yield and purity.
Synthetic Route
- Starting Materials : Ethyl acetate, formamide, phosphorus pentasulfide.
- Conditions : Inert atmosphere, reflux conditions.
This compound interacts with various molecular targets through its functional groups:
- Formylamino Group : Can form hydrogen bonds with biological macromolecules.
- Thioxo Group : Participates in redox reactions, influencing enzyme activity and protein interactions.
The compound has been identified as a modulator of the P2X7 receptor, which is involved in inflammatory responses and pain signaling pathways. By antagonizing ATP effects at this receptor, it may offer therapeutic benefits for conditions such as inflammatory pain and neurodegenerative disorders .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- P2X7 Receptor Modulation : Acts as an antagonist to ATP at the P2X7 receptor, potentially alleviating symptoms associated with inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
- Enzyme Mechanisms : Serves as a probe in biological assays to study enzyme mechanisms due to its reactive functional groups.
Case Studies
- Inflammatory Pain Management :
- Neurodegenerative Disorders :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl (formylamino)(oxo)acetate | Lacks thioxo group | Different reactivity; less anti-inflammatory potential |
| Ethyl (amino)(thioxo)acetate | Contains amino group | Varies in solubility and reactivity |
| Mthis compound | Methyl instead of ethyl | Influences pharmacokinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
